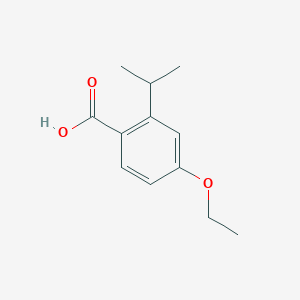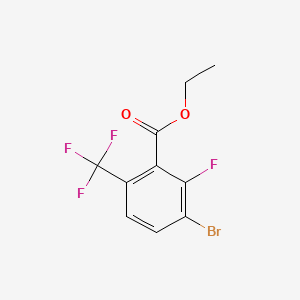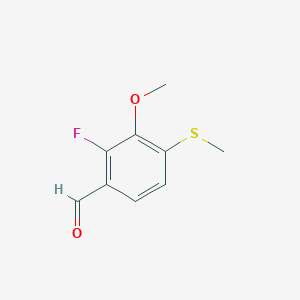
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is an organoboron compound with the molecular formula C6H5BClF3NO.K. It is a solid compound that is used primarily in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (RBF3K) using potassium bifluoride (KHF2) as a reagent . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization techniques to obtain a solid form that is stable and easy to handle .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the trifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are typically mild, and the process is tolerant of various functional groups .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., K2CO3)
Conditions: Mild temperatures (50-80°C), organic solvents (e.g., THF, toluene), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate undergoes transmetalation with the palladium complex, transferring the organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (3-chloro-2-methoxypyridin-4-yl)trifluoroborate is compared with other organotrifluoroborates such as potassium phenyltrifluoroborate and potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate . These compounds share similar stability and reactivity profiles but differ in their specific functional groups and applications. The unique combination of the 3-chloro-2-methoxypyridin-4-yl group in this compound provides distinct reactivity and selectivity in cross-coupling reactions .
List of Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
Propiedades
Fórmula molecular |
C6H5BClF3KNO |
|---|---|
Peso molecular |
249.47 g/mol |
Nombre IUPAC |
potassium;(3-chloro-2-methoxypyridin-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BClF3NO.K/c1-13-6-5(8)4(2-3-12-6)7(9,10)11;/h2-3H,1H3;/q-1;+1 |
Clave InChI |
SFOSZJYFTBISLO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=NC=C1)OC)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)









